(2E)-3-(4-methoxyphenyl)-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N6O2/c1-34-22-10-7-18(8-11-22)9-14-25(33)28-21-6-2-4-19(16-21)23-12-13-24-29-30-26(32(24)31-23)20-5-3-15-27-17-20/h2-17H,1H3,(H,28,33)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTJGBDXDFIQKC-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-methoxyphenyl)-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-methoxyphenyl)-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing triazole and pyridazine derivatives exhibit significant anticancer properties. For instance, derivatives related to triazoles have been shown to inhibit various cancer cell lines effectively. Specific studies demonstrate that triazolo-pyridazine derivatives can inhibit the growth of tumors in xenograft models, indicating their potential as anticancer agents .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Triazole derivatives are known for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the pyridine ring may enhance this activity by facilitating interactions with microbial targets .
Anti-inflammatory Effects
Emerging evidence supports the anti-inflammatory properties of similar compounds. Research on related structures has shown that they can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation processes. This suggests that (2E)-3-(4-methoxyphenyl)-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}prop-2-enamide may also possess anti-inflammatory effects worth exploring further .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Studies have shown that modifications to the methoxy group or the triazole moiety can significantly affect biological activity. For example, varying substituents on the phenyl ring can enhance potency against specific targets while minimizing toxicity .
Inhibition of Kinase Activity
A notable study demonstrated that triazolo-pyridazine derivatives could inhibit specific kinase activities associated with tumor growth. For instance, compounds similar to this compound exhibited IC50 values in the nanomolar range against various cancer cell lines .
Antimicrobial Testing
Another investigation focused on evaluating the antimicrobial properties of related triazole compounds against common pathogens. The results indicated that certain derivatives displayed MIC values comparable to established antibiotics, suggesting their potential as alternatives in treating resistant infections .
Mechanism of Action
The mechanism of action of (2E)-3-(4-methoxyphenyl)-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in its overall structure and properties.
2-(4-Methoxyphenyl)ethylamine: Another compound with a methoxyphenyl group, used in different applications.
Uniqueness
(2E)-3-(4-methoxyphenyl)-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}prop-2-enamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial use.
Biological Activity
The compound (2E)-3-(4-methoxyphenyl)-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}prop-2-enamide is a synthetic derivative featuring a complex molecular structure that includes both triazole and pyridine moieties. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's chemical structure can be represented as follows:
This indicates the presence of methoxy and pyridine groups which are known to influence biological activity.
Research indicates that compounds containing triazole and pyridine derivatives exhibit significant biological activities, particularly in anti-cancer and antimicrobial contexts. The triazole ring can interact with various biological targets including enzymes and receptors, potentially leading to inhibition of tumor growth or microbial proliferation.
Anticancer Activity
Several studies have demonstrated the anticancer properties of related compounds. For instance, a series of triazole derivatives were evaluated for their cytotoxic effects against various cancer cell lines. One study found that a related compound exhibited an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against human breast cancer T47D cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Triazole Derivative A | HCT-116 | 6.2 |
| Triazole Derivative B | T47D | 27.3 |
These findings suggest that the structural features of this compound may confer similar anticancer activity.
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. A study highlighted the effectiveness of triazole derivatives against pathogenic bacteria, indicating that modifications in the chemical structure can enhance antibacterial activity .
Case Studies
- In vitro Studies : In vitro assays demonstrated that compounds with similar structures to this compound showed promising results in inhibiting cancer cell proliferation.
- Molecular Docking : Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. The results indicated strong interactions with key proteins involved in cancer progression .
Q & A
Q. Common pitfalls :
- Low yields due to steric hindrance at the triazolopyridazine N3 position.
- Byproduct formation during amide coupling (e.g., racemization or incomplete activation). Mitigate by optimizing reaction time and stoichiometry .
Basic: How should researchers characterize this compound’s purity and structural integrity?
Answer:
Standard analytical workflows include:
- NMR spectroscopy : Confirm regiochemistry of the triazole ring (e.g., 1H-NMR coupling patterns at δ 8.0–9.0 ppm for pyridazine protons) .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
- HPLC : Assess purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies often arise from:
- Variability in assay conditions : For kinase inhibition studies, differences in ATP concentrations or incubation times can alter IC50 values. Standardize protocols using reference inhibitors .
- Solubility issues : Use DMSO stock solutions ≤10 mM to avoid aggregation artifacts. Confirm solubility via dynamic light scattering (DLS) .
- Metabolic instability : Conduct microsomal stability assays (e.g., liver microsomes + NADPH) to identify rapid degradation pathways .
Advanced: What strategies optimize reaction yields for derivatives of this compound?
Answer:
- Design of Experiments (DoE) : Apply factorial designs to optimize temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. For example, a central composite design improved cyclocondensation yields by 22% in flow chemistry setups .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 150°C, 20 min for triazole ring closure) .
- Protecting groups : Use tert-butoxycarbonyl (Boc) to prevent side reactions at the pyridyl nitrogen during coupling steps .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS Category 2B irritant) .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates (OSHA PEL: 5 mg/m³ for respirable dust) .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (EPA D003) .
Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound?
Answer:
Key SAR insights:
- Methoxy group : Removal reduces cellular permeability (logP increases by 0.5, decreasing bioavailability). Retain for target engagement .
- Pyridyl substituent : Replace with electron-deficient rings (e.g., pyrazine) to enhance binding to hydrophobic kinase pockets (e.g., EGFR mutants) .
- Enamide linker : Replace E-configuration with Z-isomer to probe stereospecificity in target binding (e.g., 10-fold lower activity observed in Z-forms) .
Basic: What computational tools predict this compound’s pharmacokinetic properties?
Answer:
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (optimal range: 2–3), aqueous solubility (ESOL model), and CYP450 inhibition .
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase ATP-binding sites). Validate with co-crystallization data if available .
Advanced: How to address discrepancies in NMR spectral data during structural elucidation?
Answer:
- Dynamic effects : Rotameric equilibria in the enamide linker can split peaks. Acquire spectra at higher temperatures (e.g., 60°C in DMSO-d6) to sharpen signals .
- Impurity analysis : Use 2D NMR (e.g., HSQC, HMBC) to distinguish regioisomers. For example, cross-peaks between pyridazine C7 and triazole H2 confirm correct regiochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
